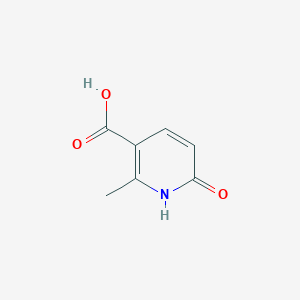
6-Hydroxy-2-methylnicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Hydroxy-2-methylnicotinic Acid (CAS# 66909-37-3) is a useful research chemical . It has a molecular weight of 153.14 and a molecular formula of C7H7NO3 .
Synthesis Analysis
The synthesis of 6-Hydroxy-2-methylnicotinic Acid can be achieved from ETHYL 6-HYDROXY-2-METHYLPYRIDINE-3-CARBOXYLATE . More details about the synthesis process can be found in the relevant papers.Molecular Structure Analysis
The molecular structure of 6-Hydroxy-2-methylnicotinic Acid includes a molecular formula of C7H7NO3 and a molecular weight of 153.14 . The Canonical SMILES representation isCC1=C(C=CC(=O)N1)C(=O)O . Chemical Reactions Analysis
The chemical reactions involving 6-Hydroxy-2-methylnicotinic Acid can be diverse, depending on the context. It can participate in acid-base reactions, precipitation reactions, or oxidation-reduction reactions .Physical And Chemical Properties Analysis
6-Hydroxy-2-methylnicotinic Acid has a molecular weight of 153.14 and a molecular formula of C7H7NO3 . Physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .科学的研究の応用
Coordination Chemistry and Antibacterial Studies
6-Hydroxy-2-methylnicotinic acid has been utilized in the synthesis of new transition metal complexes through microwave irradiation methods. These complexes, featuring cobalt (Co), nickel (Ni), and copper (Cu) ions coordinated with 6-hydroxy-2-methylnicotinic acid, exhibit octahedral geometries. Spectral analysis, including FT-IR and UV-Visible studies, have confirmed the O,O-chelation of the ligand to the metal ions. Moreover, these complexes have been explored for their antibacterial properties against various bacteria such as Escherichia coli, Staphylococcus aureus, and Bacillus subtilis, showcasing their potential in medicinal chemistry and as antibacterial agents (S. Verma & N. Bhojak, 2018).
Photophysical and Electrochemical Studies
Research has also focused on the gas-phase structure of deprotonated 6-hydroxy-2-methylnicotinic acid, investigating its role as a model system for studying tautomerization processes in N-heterocyclic compounds. Through infrared multiple-photon photodissociation spectroscopy and theoretical calculations, the favored tautomer in solvent conditions has been identified, contributing to the understanding of the structural and electronic properties of hydroxypyridine derivatives. This work provides insights into the fundamental chemistry of hydroxynicotinic acids and their potential applications in developing new materials and understanding biological processes (Michael J van Stipdonk et al., 2014).
Luminescent Materials
In another study, 6-hydroxy-2-methylnicotinic acid was used as a bridging ligand to prepare a cadmium coordination polymer with significant potential in nonlinear optical (NLO) applications. The synthesized material exhibited strong fluorescent emission bands and showed a second harmonic generation (SHG) efficiency about eight times that of potassium dihydrogen phosphate (KDP), highlighting its promise in optical and photonic devices. This research not only demonstrates the utility of 6-hydroxy-2-methylnicotinic acid in creating functional materials but also opens new avenues for the development of luminescent and NLO materials (Yin-Hua He et al., 2009).
Safety and Hazards
作用機序
Target of Action
It is known that similar compounds, such as niacin, act on nicotinamide coenzymes . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .
Mode of Action
It is likely that it interacts with its targets in a similar way to niacin, which has a number of direct effects, including antilipolytic, vasodilatory, and neuroprotective functions .
Biochemical Pathways
6-Hydroxy-2-methylnicotinic acid likely affects the same biochemical pathways as niacin. Niacin exists as several molecular compounds that act as the nicotinamide coenzymes precursors . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .
Pharmacokinetics
It is known that similar compounds, such as 6-methylnicotine, have comparable chemical, pharmacological, and toxicological properties to nicotine . The aerosol transfer efficiency of 6-methylnicotinic acid was found to be similar to that of nicotine .
Result of Action
It is known that similar compounds, such as niacin, play a vital role in maintaining efficient cellular function . Further study of its effects on various physiological processes, including the gut microbiome and epigenetic regulation, may lead to new discoveries and treatments for various diseases .
Action Environment
It is known that similar compounds, such as niacin, can have their action, efficacy, and stability influenced by environmental factors .
特性
IUPAC Name |
2-methyl-6-oxo-1H-pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-4-5(7(10)11)2-3-6(9)8-4/h2-3H,1H3,(H,8,9)(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHBQPFRWFDTJNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=O)N1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

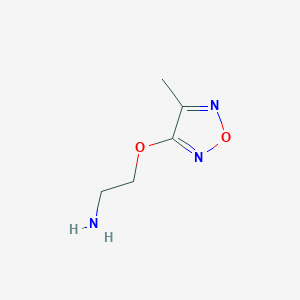
![3-((5-((2-chloro-6-fluorobenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2717814.png)
![1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-methoxybenzyl)urea](/img/structure/B2717815.png)
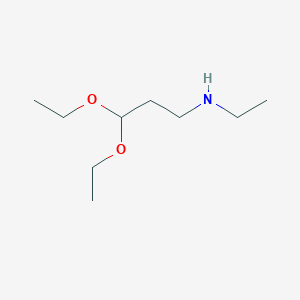
![Ethyl 2-[(tert-butoxycarbonyl)amino]-3-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}propanoate](/img/structure/B2717819.png)
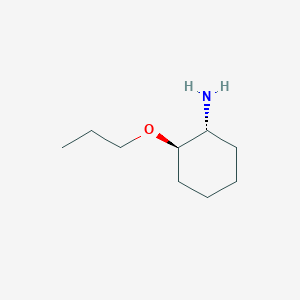
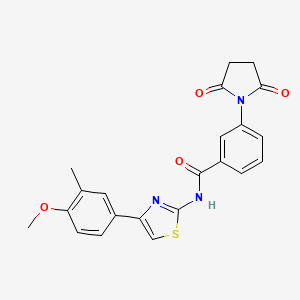
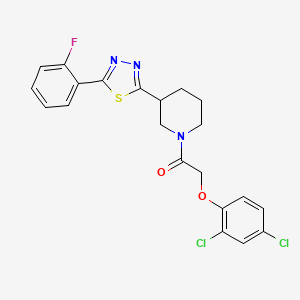
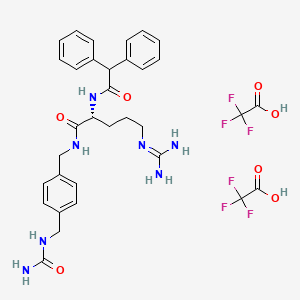
![3,4,5-trimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2717827.png)
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2717828.png)
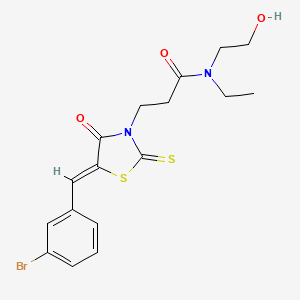
![Methyl 2-aminospiro[3.5]nonane-2-carboxylate hcl](/img/structure/B2717833.png)
